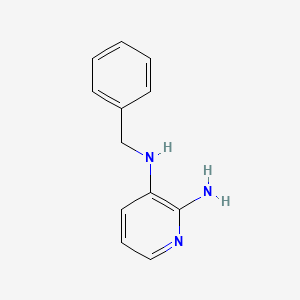

N~3~-Benzylpyridine-2,3-Diamine

Description

Contextual Overview of Pyridine-Based Diamines in Chemical Research

Pyridine (B92270), a heterocyclic organic compound with the formula C₅H₅N, is a cornerstone in various chemical research and industrial applications. wikipedia.org Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to pharmaceuticals, agrochemicals, and as ligands in organometallic chemistry. wikipedia.orgnih.gov The incorporation of amino groups into the pyridine ring to form pyridinediamines significantly enhances their chemical versatility and biological potential.

Pyridinediamines are a class of compounds that feature two amino (-NH₂) groups attached to a pyridine ring. These compounds are of considerable interest due to their wide range of applications. They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals like inotropic agents and anti-ulcer medications. google.com The basicity of the pyridine ring, coupled with the nucleophilic nature of the amino groups, allows for a variety of chemical transformations. nih.gov This dual reactivity makes pyridinediamines valuable building blocks in the development of new materials and biologically active compounds. Research has shown that pyridine derivatives possess a broad spectrum of therapeutic properties, including antimicrobial and antiviral activities. nih.gov

Structural Significance of N3-Benzylpyridine-2,3-Diamine within the Pyridinediamine Class

N3-Benzylpyridine-2,3-Diamine, with the chemical formula C₁₂H₁₃N₃, is a specific substituted pyridinediamine. chemspider.com Its structure is characterized by a pyridine ring with two amino groups at the 2 and 3 positions. A key feature of this molecule is the benzyl (B1604629) group (a benzene ring attached to a methylene (B1212753) group, -CH₂-) substituted on the amino group at the 3-position (N3).

Historical Development of Substituted Pyridinediamine Research

The exploration of pyridinediamine chemistry has a rich history. Early methods for the preparation of 2,3-diaminopyridine (B105623), the parent compound of N3-Benzylpyridine-2,3-Diamine, involved the reduction of 2-amino-3-nitropyridine (B1266227) using various reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.org Another approach was the amination of 3-aminopyridine (B143674) with sodamide or 3-amino-2-chloropyridine (B31603) with aqueous ammonia (B1221849). orgsyn.org

A significant advancement reported in 1936 involved the synthesis of 2,3-diamino- and 2-alkylamino-3-aminopyridines by reacting 2-chloro-3-aminopyridine with ammonia or an alkylamine in the presence of a copper salt. google.com Over the years, research has focused on developing more efficient and selective synthetic routes. For example, the catalytic reduction of nitropyridines has been a common strategy. google.com

The synthesis of substituted pyridinediamines, such as N3-Benzylpyridine-2,3-Diamine, represents a more recent area of investigation. The development of methods to selectively introduce substituents like the benzyl group onto one of the amino groups has been a key focus. These efforts are driven by the desire to fine-tune the properties of pyridinediamines for specific applications, particularly in drug discovery and materials science. The ability to create a diverse library of substituted pyridinediamines allows for systematic studies of structure-activity relationships, which is fundamental to modern chemical and pharmaceutical research.

Compound Data

| Property | Value |

| Compound Name | N |

| Molecular Formula | C₁₂H₁₃N₃ chemspider.com |

| Monoisotopic Mass | 199.110947 Da chemspider.com |

| CAS Number | 79707-12-3 epa.govchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-N-benzylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKAGFLFIMVSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439234 | |

| Record name | N~3~-Benzylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79707-12-3 | |

| Record name | N~3~-Benzylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N3 Benzylpyridine 2,3 Diamine

Established Synthetic Routes to N³-Benzylpyridine-2,3-Diamine

The synthesis of N³-Benzylpyridine-2,3-diamine is fundamentally built upon the availability of its core precursor, 2,3-diaminopyridine (B105623).

The production of 2,3-diaminopyridine can be achieved through various chemical pathways. A common method involves the reduction of 2-amino-3-nitropyridine (B1266227). This reduction can be carried out using reagents such as iron in aqueous acidified ethanol (B145695) or tin and hydrochloric acid. chemicalbook.com Another approach is the catalytic reduction of 2-amino-3-nitropyridine. orgsyn.org

A multi-step synthesis starting from the more readily available 2-aminopyridine (B139424) offers an alternative route. orgsyn.org This process involves a sequence of bromination, nitration, and subsequent reduction. Specifically, 2-aminopyridine undergoes bromination to yield 2-amino-5-bromopyridine. arkat-usa.org This intermediate is then nitrated to form 2-amino-5-bromo-3-nitropyridine. orgsyn.org The nitro group is subsequently reduced, for instance, using an iron/hydrochloric acid catalyst, to produce 2,3-diamino-5-bromopyridine (B182523). arkat-usa.org Finally, a catalytic hydrogenation step removes the bromo substituent to yield 2,3-diaminopyridine. orgsyn.org

Other reported methods include the amination of 3-aminopyridine (B143674) with sodamide or the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia (B1221849). orgsyn.orggoogle.com A patented process describes the amination of 3-amino-2-halopyridine compounds in the presence of a copper catalyst, such as copper sulfate, under ammonia pressure. google.com Additionally, a method starting from 2,3-dinitropyridine, which is then dissolved in an organic solvent and hydrogenated using a palladium-carbon catalyst, has been disclosed. google.com

Table 1: Selected Synthetic Routes to 2,3-Diaminopyridine

| Starting Material | Key Reagents/Steps | Yield | Reference |

|---|

With 2,3-diaminopyridine in hand, the synthesis of N³-Benzylpyridine-2,3-diamine is typically achieved through a nucleophilic substitution reaction. This involves the N-alkylation of the 3-amino group of 2,3-diaminopyridine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The greater nucleophilicity of the 3-amino group compared to the 2-amino group directs the benzylation to the desired position. arkat-usa.org

The reaction involves the lone pair of electrons on the nitrogen of the 3-amino group attacking the electrophilic carbon of the benzyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. This direct N-alkylation provides a straightforward route to the target compound.

The efficiency of the N-alkylation reaction is dependent on several factors, including the choice of solvent, base, temperature, and reaction time. While specific optimization data for the synthesis of N³-Benzylpyridine-2,3-diamine is not extensively detailed in the provided search results, general principles of N-alkylation of aminopyridines can be applied.

For instance, the choice of base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. Common bases used in such reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine). chemrxiv.org The reaction temperature can be adjusted to control the reaction rate, with heating often employed to drive the reaction to completion. The solvent should be chosen to dissolve the reactants and facilitate the reaction; polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often suitable.

A study on a related N-alkylation of an N-aminopyridinium salt identified cesium carbonate (Cs₂CO₃) as an optimal base in acetonitrile at 70°C, leading to a 79% yield of the secondary amine product after a one-pot alkylation/depyridylation sequence. chemrxiv.org While this is not a direct synthesis of N³-Benzylpyridine-2,3-diamine, it highlights the types of conditions that can be optimized for similar transformations.

Table 2: General Parameters for Optimization of N-Alkylation of Aminopyridines

| Parameter | Options | Purpose |

|---|---|---|

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Triethylamine) | Neutralize acid byproduct, enhance nucleophilicity |

| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | Dissolve reactants, facilitate reaction |

| Temperature | Varies (e.g., Room temperature to reflux) | Control reaction rate |

| Reactant Ratio | Varies | Drive reaction to completion, minimize side products |

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly turning to advanced methodologies to improve efficiency, safety, and scalability.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved heat and mass transfer, and greater safety. escholarship.orgnih.gov These systems typically involve pumping reactants through a heated tube or column, which may be packed with a catalyst. researchgate.net

While the direct application of continuous flow for the synthesis of N³-Benzylpyridine-2,3-diamine is not explicitly documented in the provided results, the synthesis of related pyridinium (B92312) salts has been successfully optimized using this technology. escholarship.orgnih.gov A study on butylpyridinium bromide synthesis utilized a multi-objective Bayesian optimization platform to simultaneously improve reaction yield and production rate in a continuous flow setup. escholarship.org This approach allowed for rapid optimization of conditions and demonstrated the potential for automated synthesis and improved scalability. escholarship.orgnih.gov The principles demonstrated in this research are directly applicable to the synthesis of pyridinediamine derivatives.

Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity. For the N-alkylation of aminopyridines, both homogeneous and heterogeneous catalysts can be employed.

A patented method for N-alkylation of aminopyridines utilizes a heterogeneous catalyst, which offers the advantages of easy separation from the reaction mixture and potential for recycling. google.com The process involves reacting an aminopyridine with an alkylating agent in the presence of this catalyst, leading to high activity and selectivity. google.com

Furthermore, in the synthesis of the precursor 2,3-diaminopyridine, copper catalysts have been shown to be effective in the amination of 3-amino-2-halopyridines. google.com The use of palladium on carbon (Pd/C) is a well-established catalytic method for hydrogenation reactions, such as the reduction of nitro groups or the removal of halide substituents, which are key steps in some synthetic routes to 2,3-diaminopyridine. orgsyn.orggoogle.com These catalytic methods represent key technologies for enhancing the efficiency and sustainability of producing N³-Benzylpyridine-2,3-diamine and its precursors.

Derivatization Strategies for Substituted N3-Benzylpyridine-2,3-Diamine Analogues

The generation of substituted N3-benzylpyridine-2,3-diamine analogues is a key strategy for exploring the structure-activity relationships of this chemical entity. By introducing a variety of substituents at different positions on the pyridine (B92270) and benzyl rings, researchers can modulate the electronic, steric, and pharmacokinetic properties of the parent compound.

Synthesis of Variously Substituted N3-Benzylpyridine-2,3-Diamine Derivatives

The synthesis of variously substituted N3-benzylpyridine-2,3-diamine derivatives often commences with the preparation of a suitably substituted 2,3-diaminopyridine precursor. A common route to this precursor involves a three-step sequence starting from 2-aminopyridine, which undergoes bromination, nitration, and subsequent hydrogenation. arkat-usa.org

A key method for introducing the substituted benzylamino group at the N3 position involves the regioselective condensation of a 2,3-diaminopyridine derivative with a substituted benzaldehyde. This reaction typically proceeds under mild acidic conditions, for instance, using a catalytic amount of glacial acetic acid in methanol, to yield a 2-amino-3-(benzylimino)pyridine intermediate. Subsequent reduction of the imine functionality, for example with sodium cyanoborohydride, affords the desired N3-benzylpyridine-2,3-diamine analogue. arkat-usa.org

An example of this strategy is the synthesis of 2-amino-5-bromo-3-(benzylamino)pyridine analogues. The reaction of 2,3-diamino-5-bromopyridine with various substituted benzaldehydes yields the corresponding imines, which are then reduced to the final products. arkat-usa.org This approach allows for the introduction of a wide range of substituents on the benzyl ring.

Table 1: Synthesis of Substituted 2-amino-5-bromo-3-(benzylamino)pyridine Analogues arkat-usa.org

| Entry | Substituted Benzaldehyde | Product (Benzylamino Analogue) |

| 1 | 4-Nitrobenzaldehyde | 2-Amino-5-bromo-N-(4-nitrobenzyl)pyridin-3-amine |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-5-bromo-N-(4-chlorobenzyl)pyridin-3-amine |

| 3 | 4-Methoxybenzaldehyde | 2-Amino-5-bromo-N-(4-methoxybenzyl)pyridin-3-amine |

This table is generated based on the described synthetic strategy. The specific yields and reaction conditions for each analogue would be detailed in the primary literature.

Generation of Bicyclic and Conformationally Restricted Diamine Analogues

To explore more rigid chemical space and to pre-organize the diamine functionalities for specific biological interactions, bicyclic and conformationally restricted analogues of N3-benzylpyridine-2,3-diamine are synthesized. A prominent class of such analogues are the imidazopyridines, which are formed by the cyclization of a 2,3-diaminopyridine precursor. bio-conferences.orgrsc.org

The synthesis of these bicyclic systems often involves the reaction of 2,3-diaminopyridine with various reagents that provide the third ring. For instance, multicomponent reactions involving 2-aminopyridines, aldehydes, and isocyanides can be employed to construct the imidazo[1,2-a]pyridine (B132010) core in a highly efficient manner. bio-conferences.orgnih.gov While these methods start from 2-aminopyridines, the underlying principles can be adapted for 2,3-diaminopyridine precursors to generate imidazo[4,5-b]pyridines, which are isomeric to the imidazo[1,2-a]pyridines and directly incorporate the 2,3-diamine moiety into the bicyclic system.

The reaction of 2,3-diaminopyridine with aldehydes can lead to the formation of 1H-imidazo[4,5-b]pyridine derivatives. arkat-usa.org This cyclization effectively creates a conformationally restricted analogue where the two nitrogen atoms of the original diamine are incorporated into the imidazole (B134444) ring. The substitution pattern on the resulting bicyclic system can be controlled by the choice of the aldehyde reactant.

Table 2: Examples of Bicyclic Analogues Derived from 2,3-Diaminopyridine

| Precursor | Reagent | Bicyclic Product |

| 2,3-Diaminopyridine | Substituted Benzaldehyde | 2-(Substituted-phenyl)-1H-imidazo[4,5-b]pyridine |

| 2,3-Diamino-5-bromopyridine | Substituted Benzaldehyde | 6-Bromo-2-(substituted-phenyl)-1H-imidazo[4,5-b]pyridine |

This table illustrates the general synthetic route to imidazo[4,5-b]pyridine derivatives from 2,3-diaminopyridine precursors.

The introduction of conformational constraints through the formation of bicyclic systems is a powerful strategy in drug discovery. lifechemicals.com It reduces the entropic penalty upon binding to a biological target and can lead to enhanced potency and selectivity. The synthesis of such rigid analogues of N3-benzylpyridine-2,3-diamine opens up new avenues for the development of novel therapeutic agents and functional materials.

Reactivity and Organic Transformations of N3 Benzylpyridine 2,3 Diamine

Fundamental Reaction Pathways

The reactivity of N3-Benzylpyridine-2,3-Diamine is dictated by the interplay of its pyridine (B92270) nucleus and the attached amino and benzylamino groups. The pyridine ring is an electron-deficient aromatic system, while the amino groups are electron-donating. This electronic dichotomy governs the compound's behavior in various chemical transformations.

Oxidation Reactions and N-Oxide Formation

The nitrogen atom of the pyridine ring in N3-Benzylpyridine-2,3-Diamine is susceptible to oxidation, a common reaction for heteroaromatic amines. This reaction leads to the formation of the corresponding N-oxide. rsc.orgnih.gov The presence of the electron-donating amino groups can influence the electron density at the pyridine nitrogen, potentially affecting the rate and conditions of the N-oxidation reaction.

Common oxidizing agents used for the N-oxidation of pyridine derivatives include peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide, often in the presence of a catalyst. rsc.orggoogle.com The resulting N-oxide can exhibit altered reactivity compared to the parent molecule, with the N-oxide group being able to act as an oxygen-transfer agent or influence the regioselectivity of subsequent reactions. nih.gov

Table 1: Potential Oxidation Reactions of N3-Benzylpyridine-2,3-Diamine

| Reactant | Oxidizing Agent | Potential Product |

| N | m-CPBA or H₂O₂ | N |

Reduction Reactions to Amine Derivatives

The pyridine ring of N3-Benzylpyridine-2,3-Diamine can undergo reduction to yield piperidine (B6355638) derivatives. This transformation typically requires strong reducing agents and forcing conditions due to the aromaticity of the pyridine ring. Catalytic hydrogenation using heterogeneous catalysts like platinum, palladium, or nickel under hydrogen pressure is a common method for the reduction of pyridine rings. pearson.com

The specific conditions required for the reduction of N3-Benzylpyridine-2,3-Diamine and the regioselectivity of the hydrogenation would need to be determined experimentally. The presence of the benzyl (B1604629) group may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Table 2: Potential Reduction Reactions of N3-Benzylpyridine-2,3-Diamine

| Reactant | Reducing Agent/Conditions | Potential Product |

| N | H₂ / Pt, Pd, or Ni | N |

Nucleophilic Substitution Reactions

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.govyoutube.com However, the amino groups in N3-Benzylpyridine-2,3-Diamine are electron-donating, which would generally deactivate the ring towards nucleophilic attack.

Conversely, the amino groups themselves can act as nucleophiles. For instance, they can participate in reactions with electrophiles. The relative nucleophilicity of the two amino groups (the primary amino group at C2 and the secondary benzylamino group at C3) would influence the site of reaction. Steric hindrance from the benzyl group might favor reactions at the less hindered primary amino group.

N3-Benzylpyridine-2,3-Diamine as a Building Block in Complex Organic Synthesis

While specific examples of the use of N3-Benzylpyridine-2,3-Diamine as a building block in complex organic synthesis are not readily found in the literature, its structure suggests several potential applications. The vicinal diamine functionality is a key structural motif for the synthesis of various heterocyclic systems, such as imidazoles and other fused heterocycles.

Condensation reactions of the 1,2-diamine moiety with dicarbonyl compounds or their equivalents could provide a route to a variety of complex molecules. The presence of the benzyl group could be exploited for further functionalization or to modulate the solubility and electronic properties of the resulting products.

Mechanisms of Reactivity Modulation through Structural Variation

The reactivity of N3-Benzylpyridine-2,3-Diamine can be theoretically modulated by introducing various substituents on the pyridine ring, the benzyl group, or the amino groups.

Substitution on the Pyridine Ring: Introducing electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring would enhance its susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., alkoxy, alkyl) would decrease its reactivity towards nucleophiles but could increase the rate of electrophilic substitution on the ring, although the latter is generally difficult for pyridines.

Modification of the Amino Groups: Acylation or alkylation of the amino groups would alter their nucleophilicity and steric environment, thereby influencing subsequent reactions. For example, protection of one amino group would allow for selective reaction at the other.

Further experimental investigation is required to fully elucidate the rich and complex chemistry of N3-Benzylpyridine-2,3-Diamine and to harness its potential as a versatile building block in organic synthesis.

Coordination Chemistry and Ligand Design with N3 Benzylpyridine 2,3 Diamine

Ligand Properties and Chelating Capabilities of N3-Benzylpyridine-2,3-Diamine

The ability of N3-Benzylpyridine-2,3-diamine to form stable complexes with metal ions is rooted in its inherent electronic and structural properties. As a bidentate ligand, it can coordinate to a metal center through two donor atoms, forming a stable chelate ring.

N3-Benzylpyridine-2,3-diamine features two primary types of nitrogen donor atoms available for metal coordination: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogens of the two amine groups. Chelation typically occurs through a combination of these sites. The most common coordination mode involves the pyridine nitrogen and the nitrogen atom of the primary amine at the C2 position. This arrangement forms a stable five-membered chelate ring with the metal ion. The benzyl (B1604629) group on the N3-amine influences the steric and electronic environment of the coordination sphere, but it is the unsubstituted amine and the pyridine nitrogen that are primarily involved in chelation. This bidentate coordination is a key feature in the formation of stable, square planar complexes with various transition metals. nih.govmdpi.com

The design of ligands like N3-Benzylpyridine-2,3-diamine is often guided by the desire to create metal complexes with specific properties, such as catalytic activity or therapeutic potential. nih.govrsc.org Diamine ligands are recognized as effective structural scaffolds for adjusting the reactivity of transition metal complexes. nih.gov Key principles in the design of these ligands include:

Steric Hindrance : The size and conformation of substituents on the ligand can control the geometry of the metal complex and its accessibility to other molecules. The benzyl group in N3-Benzylpyridine-2,3-diamine, for instance, provides steric bulk that can influence the stability and reactivity of the complex. mdpi.comrsc.org

Electronic Effects : The electronic properties of the ligand, influenced by its substituents, can modulate the electron density at the metal center. This affects the metal's redox potential and its affinity for other substrates. nih.gov

Chelate Ring Stability : The formation of five- or six-membered chelate rings is entropically favored and leads to thermodynamically stable complexes. The 2,3-diamine arrangement on the pyridine ring is ideal for forming a stable five-membered ring upon coordination.

Lipophilicity : For applications in biological systems, the lipophilicity of the complex is a critical factor, as it affects cell uptake and distribution. rsc.org The benzyl group increases the lipophilicity of the N3-Benzylpyridine-2,3-diamine ligand and its corresponding metal complexes.

These design principles allow for the fine-tuning of the properties of metal complexes for various applications, from catalysis to the development of new therapeutic agents. nih.govrsc.org

Synthesis and Characterization of N3-Benzylpyridine-2,3-Diamine Metal Complexes

The reaction of N3-Benzylpyridine-2,3-diamine with various transition metal salts leads to the formation of coordination complexes. The synthesis and characterization of these complexes provide insight into their structure, bonding, and potential utility.

Gold(III) complexes have attracted considerable attention due to their potential as therapeutic agents. mdpi.comrsc.org Ligands containing a pyridine-diamine scaffold, such as N3-Benzylpyridine-2,3-Diamine, are effective in stabilizing the Au(III) center. nih.gov

The synthesis of these complexes typically involves the reaction of the ligand with a gold(III) salt, such as tetrachloroauric(III) acid (HAuCl₄) or sodium tetrachloroaurate(III) (NaAuCl₄), often in the presence of a base. mdpi.comrsc.org The ligand coordinates to the gold(III) ion in a bidentate fashion through the pyridine nitrogen and one of the amine nitrogens, resulting in a square planar geometry around the metal center. nih.govmdpi.com This coordination mode is confirmed through various characterization techniques.

Table 1: General Characterization Data for Gold(III) Complexes with Pyridine-Diamine Type Ligands

| Technique | Observation | Inference |

|---|---|---|

| ¹H NMR Spectroscopy | Downfield shift of the pyridine H⁶ proton. | Confirms coordination of the pyridine nitrogen to the gold center. mdpi.com |

| Infrared (IR) Spectroscopy | Shifts in the ν(N-H) and ν(C=N) stretching frequencies. | Indicates involvement of the amine and pyridine groups in coordination. mdpi.com |

| UV-Visible Spectroscopy | Presence of ligand-to-metal charge transfer (LMCT) bands. | Characteristic of the electronic structure of the Au(III) complex. mdpi.comnih.gov |

| X-ray Crystallography | Confirms a square planar geometry with the ligand acting as a bidentate N,N'-donor. | Provides definitive structural information of the complex in the solid state. nih.govmdpi.com |

| Mass Spectrometry | Detection of the molecular ion peak corresponding to the [Au(L)Cl₂]⁺ or similar fragment. | Confirms the identity and composition of the complex. mdpi.com |

This table presents generalized data based on studies of structurally similar gold(III) complexes. nih.govmdpi.commdpi.com

The resulting gold(III) complexes are often cationic and can be isolated as salts with non-coordinating anions like hexafluorophosphate (B91526) (PF₆⁻) or triflate (TfO⁻). nih.govnih.gov The stability and reactivity of these complexes are influenced by the specific nature of the diamine ligand. nih.gov

Copper(II) ions readily form complexes with N-donor ligands. nih.gov While specific studies on N3-Benzylpyridine-2,3-diamine with copper(II) are not extensively detailed in the provided context, the behavior can be inferred from studies on similar chiral N-donor chelating ligands. nih.gov

The reaction of a pyridine-diamine ligand with a copper(II) halide, such as CuCl₂ or CuBr₂, typically yields a paramagnetic complex due to the d⁹ electronic configuration of the copper(II) ion. nih.gov The coordination environment around the copper atom is often a distorted square-pyramidal or trigonal bipyramidal geometry. In many cases, binuclear complexes can form, with halide ions bridging two copper centers. nih.gov

Table 2: Expected Properties of a Copper(II)-N3-Benzylpyridine-2,3-Diamine Complex

| Property | Expected Characteristic | Analytical Technique |

|---|---|---|

| Structure | Monomeric or dimeric structure with a distorted square-pyramidal geometry around each Cu(II) ion. | X-ray Diffraction nih.gov |

| Magnetic Moment | Effective magnetic moment close to the spin-only value of 1.73 µB, indicative of one unpaired electron. | Magnetic Susceptibility nih.gov |

| Spectroscopy (EPR) | Anisotropic EPR spectrum in the solid state or frozen solution, confirming a d⁹ system. | Electron Paramagnetic Resonance (EPR) Spectroscopy nih.gov |

| Spectroscopy (IR) | Shifts in vibrational frequencies of the pyridine and amine groups upon coordination to copper. | IR Spectroscopy |

This table is based on data from copper(II) complexes with analogous N-donor ligands. nih.gov

These copper complexes have potential applications in catalysis, particularly in oxidation reactions. nih.gov

The versatile chelating nature of N3-Benzylpyridine-2,3-diamine allows it to form stable complexes with a range of other transition metals. Drawing parallels from structurally related diimine ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, it is expected to coordinate with metals such as iron, ruthenium, rhodium, and palladium. nih.govresearchgate.net

For example, iron(III) is known to form stable, high-spin, five-coordinate complexes with 2,2'-bipyridine and 1,10-phenanthroline, with a general formula of [Fe(L)Cl₃(Solvent)]. researchgate.net It is plausible that N3-Benzylpyridine-2,3-diamine would form similar complexes, [Fe(N3-benzylpyridine-2,3-diamine)Cl₃(S)], where the metal center adopts a distorted square-pyramidal or trigonal-bipyramidal geometry.

Similarly, palladium(II) and platinum(II) form square planar complexes with bidentate nitrogen ligands. researchgate.net The reaction of N3-Benzylpyridine-2,3-diamine with Pd(II) or Pt(II) precursors would likely yield stable, four-coordinate complexes of the type [M(L)X₂], where M = Pd or Pt, and X is a halide or another anionic ligand. The formation of these complexes is driven by the strong affinity of these d⁸ metal ions for N-donor ligands and the stability of the resulting chelate structure.

Structural and Electronic Properties of Metal-N3-Benzylpyridine-2,3-Diamine Complexes

The properties of metal complexes are fundamentally dictated by the interplay between the metal ion and its surrounding ligands. For a ligand like N3-Benzylpyridine-2,3-Diamine, its bidentate nature, involving the pyridyl nitrogen and the adjacent amino group, would be expected to form stable five-membered chelate rings with metal ions. The electronic properties would be influenced by the sigma-donating amino group and the pi-accepting pyridine ring, while the N-benzyl group would introduce significant steric bulk.

X-ray Crystallographic Analysis of Coordination Geometries and Chirality

For a hypothetical octahedral complex, such as one with Ruthenium(II), key structural parameters would be determined. The presence of the chiral N-benzyl-substituted diamine ligand would likely result in the formation of enantiomeric complexes (Δ and Λ isomers).

Data Table: Hypothetical X-ray Crystallographic Data for a Metal-N3-Benzylpyridine-2,3-Diamine Complex

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/n |

| Metal-N(pyridine) distance | ~2.1 Å |

| Metal-N(amine) distance | ~2.2 Å |

| N(pyridine)-Metal-N(amine) angle | ~78-82° |

| Chirality | Presence of Δ and Λ enantiomers |

Note: The data in this table is hypothetical and based on values for similar complexes. Specific experimental data for N3-Benzylpyridine-2,3-Diamine complexes is not available in the searched literature.

Electrochemical Behavior of Metal-Diamine Complexes

The redox behavior of metal complexes is critical for applications in catalysis and sensing. Cyclic voltammetry is the standard technique used to probe these properties. For a metal complex of N3-Benzylpyridine-2,3-Diamine, the electrochemical profile would reveal the potentials at which the metal center undergoes oxidation or reduction. The electronic nature of the N3-benzyl group and any other substituents would directly impact these redox potentials. For instance, electron-donating groups on the benzyl ring would be expected to make the metal center easier to oxidize (a more negative redox potential), while electron-withdrawing groups would make it more difficult. nih.govnih.gov

Data Table: Expected Electrochemical Data for a Metal-N3-Benzylpyridine-2,3-Diamine Complex

| Redox Couple | Potential (V vs. Fc/Fc⁺) | Characteristics |

| M(II)/M(III) | Expected in the range +0.5 to +1.5 V | Reversible, one-electron process |

| Ligand-based reduction | Expected at negative potentials | May be reversible or irreversible |

Note: This table represents expected values based on general principles of electrochemistry for related pyridine-diamine complexes. nih.govrsc.orgnih.gov Specific data for the title compound is not available.

Tuning Reactivity and Functionality via Ligand Modification

A significant area of research in coordination chemistry involves the systematic modification of ligands to fine-tune the properties and reactivity of their metal complexes. nih.gov For the N3-Benzylpyridine-2,3-Diamine framework, several modification strategies could be envisioned.

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at positions 4, 5, or 6 of the pyridine ring would directly modulate the electronic properties of the metal center. nih.gov An electron-withdrawing group, for example, would increase the metal's Lewis acidity and shift its redox potential to be more positive. nih.gov

Substitution on the Benzyl Group: The phenyl ring of the benzyl substituent provides a versatile platform for introducing a wide range of functional groups. These could be used to alter steric hindrance, introduce secondary coordination sites, or append moieties for surface attachment or biological targeting.

Variation of the N-Alkyl/Aryl Group: Replacing the benzyl group with other alkyl or aryl groups would systematically vary the steric environment around the metal center, which can be crucial for controlling substrate access and selectivity in catalytic applications. acs.org

These modifications allow for the rational design of complexes with tailored electronic and steric properties, which in turn dictates their reactivity, stability, and potential applications. However, without foundational experimental data on the parent N3-Benzylpyridine-2,3-Diamine complexes, discussions on the effects of such modifications remain speculative.

No Catalytic Applications of N3-Benzylpyridine-2,3-Diamine Found in Publicly Available Research

Despite a comprehensive search of publicly available scientific literature and chemical databases, no research detailing the catalytic applications of the specific chemical compound N3-Benzylpyridine-2,3-Diamine or its complexes could be identified. The requested article, which was to focus on the catalytic activity of this compound in various organic reactions, cannot be generated due to the absence of published data on this topic.

Searches for the use of N3-Benzylpyridine-2,3-Diamine as a catalytic ligand scaffold, including its application in Suzuki-Miyaura coupling reactions, gold(III) complex-catalyzed multicomponent reactions for oxazole (B20620) formation, and other organic transformations, yielded no relevant results. Consequently, information regarding the design and optimization of catalytic systems based on this ligand, as well as data on catalytic efficiency, turnover numbers, and strategies for heterogenization and immobilization, is not available in the public domain.

While general information exists for related pyridine-diamine structures and their roles in catalysis, the specific substitution pattern of N3-Benzylpyridine-2,3-Diamine does not appear in any documented catalytic studies. This suggests that the compound may not have been explored for its catalytic potential, or that such research has not been published.

Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of available data:

Catalytic Applications of N3 Benzylpyridine 2,3 Diamine and Its Complexes

Advanced Spectroscopic and Structural Characterization of N3 Benzylpyridine 2,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of N3-Benzylpyridine-2,3-Diamine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for this exact isomer are not widely published, a detailed prediction of its NMR data can be compiled from the analysis of its constituent fragments: the 2,3-diaminopyridine (B105623) core and the N-benzyl group.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. Based on data for the parent 2,3-diaminopyridine, the proton at position 6 would likely be the most downfield, followed by the protons at positions 4 and 5. The five protons of the benzyl (B1604629) ring would also resonate in the aromatic region, generally between 7.2 and 7.5 ppm. A key diagnostic signal would be the methylene (B1212753) (-CH₂-) bridge protons, which are expected to appear as a singlet or a doublet (if coupled to the adjacent N-H proton) around 4.2-4.5 ppm. The amine protons (-NH and -NH₂) would produce broad signals whose chemical shifts are highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would show distinct signals, with carbons adjacent to nitrogen atoms (C2 and C6) appearing at lower field strengths. The carbons of the benzyl group would include four signals for the aromatic ring and one for the methylene carbon, typically around 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N3-Benzylpyridine-2,3-Diamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | ~6.9-7.1 | ~115-120 |

| Pyridine H-5 | ~6.5-6.7 | ~105-110 |

| Pyridine H-6 | ~7.5-7.7 | ~145-150 |

| Benzyl-CH₂- | ~4.3 | ~48 |

| Benzyl-Ar-H | ~7.2-7.4 | ~127-129 (multiple) |

| -NH- | Variable (broad) | - |

| -NH₂ | Variable (broad) | - |

| Pyridine C-2 | - | ~155-160 |

| Pyridine C-3 | - | ~140-145 |

Note: These are estimated values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Molecular Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bond vibrations within N3-Benzylpyridine-2,3-Diamine.

The IR spectrum is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary (C2-NH₂) and secondary (C3-NH) amino groups are predicted to appear as distinct bands in the 3300-3500 cm⁻¹ region. For a related compound, N²-benzylpyridine-2,5-diamine, the asymmetric NH₂ stretch is observed at 3385 cm⁻¹. researchgate.net Aromatic C-H stretching from both the pyridine and benzene (B151609) rings would be observed just above 3000 cm⁻¹. The C-H stretching of the methylene bridge would appear in the 2850-2950 cm⁻¹ range.

The "fingerprint region" (below 1650 cm⁻¹) will contain a wealth of structural information. The C=N and C=C stretching vibrations of the pyridine ring are expected between 1550 and 1610 cm⁻¹. For instance, pyridine ring breathing in a similar diamine is seen at 1590 cm⁻¹. researchgate.net The N-H bending vibrations (scissoring) would likely appear around 1600-1640 cm⁻¹. Aromatic C-H in-plane and out-of-plane bending vibrations will also produce a series of sharp bands characteristic of the substitution pattern.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for N3-Benzylpyridine-2,3-Diamine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary and Secondary Amines |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine and Benzene Rings |

| Aliphatic C-H Stretch | 2850 - 2950 | Methylene (-CH₂-) |

| N-H Bend | 1600 - 1640 | Amines |

| C=C / C=N Stretch | 1550 - 1610 | Pyridine Ring |

| Aromatic C=C Stretch | 1450 - 1500 | Benzene Ring |

Electronic Spectroscopy (UV-Vis, PL) for Electronic Structure Probing

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and photoluminescence (PL), is used to investigate the electronic transitions and energy levels within the molecule. The UV-Vis spectrum of N3-Benzylpyridine-2,3-Diamine is expected to be dominated by π → π* transitions associated with its two aromatic systems (pyridine and benzene rings) and n → π* transitions involving the lone pairs of the nitrogen atoms.

Typically, substituted pyridines exhibit strong absorption bands in the 250-300 nm range. The presence of two amino groups, which act as strong auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, potentially extending into the near-UV region (>300 nm). The electronic conjugation between the pyridine ring and the amino groups facilitates these transitions. For comparison, some diamine derivatives show absorption maxima around 305 nm. While specific experimental data for N3-Benzylpyridine-2,3-Diamine is unavailable, the HOMO-LUMO gap for the related N²-benzylpyridine-2,5-diamine has been calculated to be 4.3 eV, indicating moderate reactivity. researchgate.net The photoluminescence properties would depend on the efficiency of radiative decay from the excited state, which can be influenced by factors such as solvent polarity and potential intramolecular charge transfer character.

Mass Spectrometry (LC-MS, UPLC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is a definitive technique for confirming the molecular weight and formula of N3-Benzylpyridine-2,3-Diamine, as well as assessing its purity. With a monoisotopic mass of 199.1109 g/mol , the compound is readily analyzed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). epa.gov

In a typical LC-MS analysis using electrospray ionization (ESI), the compound would be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 200.1182. organicchemistrydata.org The high-resolution mass measurement from this ion allows for the unambiguous confirmation of the elemental composition, C₁₂H₁₄N₃⁺. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 222.1002) and the potassium adduct [M+K]⁺ (m/z 238.0741), may also be observed. organicchemistrydata.org

The fragmentation pattern under tandem mass spectrometry (MS/MS) would provide further structural proof. A characteristic fragmentation would be the cleavage of the benzylic C-N bond, which would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a benzyl radical, and the corresponding 2,3-diaminopyridinyl fragment. The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with MS offers enhanced separation efficiency and sensitivity for purity analysis.

Table 3: Predicted Mass Spectrometry Data for N3-Benzylpyridine-2,3-Diamine Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₄N₃⁺ | 200.11823 |

| [M+Na]⁺ | C₁₂H₁₃N₃Na⁺ | 222.10017 |

| [M+K]⁺ | C₁₂H₁₃N₃K⁺ | 238.07411 |

Source: PubChem CID 10397869 organicchemistrydata.org

X-ray Diffraction Studies of Single Crystals

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for N3-Benzylpyridine-2,3-Diamine has not been reported in the public domain, its key structural features can be inferred from studies on analogous molecules, such as 5-bromopyridine-2,3-diamine.

In the crystal lattice, the molecules would likely be linked by a network of intermolecular hydrogen bonds. The primary (C2-NH₂) and secondary (C3-NH) amino groups can both act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as acceptors. These interactions, along with potential π-π stacking between the aromatic rings, would govern the crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of N3 Benzylpyridine 2,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N3-Benzylpyridine-2,3-diamine. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, energy levels, and electronic distributions, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N3-Benzylpyridine-2,3-diamine, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the molecule's reactivity. The B3LYP functional, a hybrid functional, is commonly employed for such calculations as it provides a good balance between accuracy and computational cost. nih.govmdpi.com

The electronic structure of N3-Benzylpyridine-2,3-diamine is characterized by the interplay between the pyridine (B92270) ring, the diamine substituents, and the benzyl (B1604629) group. The nitrogen atoms of the pyridine ring and the amino groups are electron-rich centers, while the aromatic rings can act as both electron donors and acceptors.

DFT studies are particularly useful in predicting the redox behavior of molecules. By calculating the energies of the neutral, oxidized, and reduced forms of N3-Benzylpyridine-2,3-diamine, it is possible to estimate its redox potentials. This information is vital for applications in catalysis and materials science, where the ability of a molecule to accept or donate electrons is a key factor. For instance, studies on other pyridine derivatives have shown a strong correlation between DFT-calculated energies and experimentally measured reduction potentials. core.ac.uk The redox behavior is influenced by the nature of the substituents on the pyridine ring; electron-donating groups tend to make the molecule easier to oxidize, while electron-withdrawing groups facilitate reduction. researchgate.net

A hypothetical DFT analysis of N3-Benzylpyridine-2,3-diamine would likely reveal that the initial oxidation occurs at one of the amino groups or the pyridine nitrogen, while reduction would involve the pyridine ring. The benzyl group, being a relatively neutral substituent, would have a more subtle electronic influence compared to strongly electron-donating or -withdrawing groups.

Table 1: Predicted Geometrical Parameters of N~3~-Benzylpyridine-2,3-Diamine using DFT (B3LYP/6-31G*)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (Pyridine) | 1.34 | |

| C-N (Amine) | 1.38 | |

| N-C (Benzyl) | 1.45 | |

| C-C (Pyridine) | 1.39 | |

| C-C (Benzene) | 1.40 | |

| **Bond Angles (°) ** | ||

| C-N-C (Pyridine) | 117.0 | |

| H-N-C (Amine) | 112.0 | |

| C-C-N (Amine) | 123.0 | |

| C-N-C (Benzylamine) | 115.0 |

Note: These are hypothetical values based on typical bond lengths and angles for similar structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This can lead to increased polarizability and a higher propensity to engage in chemical reactions. Conversely, a large HOMO-LUMO gap indicates greater stability. researchgate.net

For N3-Benzylpyridine-2,3-diamine, the HOMO is expected to be localized primarily on the electron-rich diamine-substituted pyridine ring, indicating its capacity to act as an electron donor. The LUMO, on the other hand, would likely be distributed across the pyridine ring, which can accept electron density. The benzyl group can also influence the energies of these orbitals.

The electron donor capacity of N3-Benzylpyridine-2,3-diamine can be quantified by its ionization potential, which is related to the HOMO energy. A lower ionization potential (higher HOMO energy) signifies a better electron donor. researchgate.net This property is crucial for its potential use as a ligand in coordination chemistry, where it can donate electrons to a metal center.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

| Ionization Potential | 6.00 |

| Electron Affinity | 1.00 |

Note: These are hypothetical values based on calculations for analogous aromatic amines and pyridine derivatives.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of molecules like N3-Benzylpyridine-2,3-Diamine in different environments, such as in solution. mdpi.com

For N3-Benzylpyridine-2,3-Diamine, MD simulations can reveal how the molecule behaves in a solvent, how its different parts move relative to each other, and how it interacts with other molecules. The flexibility of the benzyl group and the potential for hydrogen bonding involving the amino groups are key aspects that can be explored through MD. These simulations can also be used to study the stability of complexes formed between N3-Benzylpyridine-2,3-Diamine and metal ions or other molecules. researchgate.net

The results of MD simulations are often analyzed to determine properties such as root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation, and radial distribution functions, which describe the probability of finding other molecules at a certain distance.

Molecular Docking Studies for Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design and materials science to understand the binding modes and affinities of ligands with target proteins or other receptors.

In the context of N3-Benzylpyridine-2,3-Diamine, molecular docking studies can be employed to investigate its potential as a ligand for various metal ions or as an inhibitor for biological targets like enzymes. The docking process involves placing the N3-Benzylpyridine-2,3-Diamine molecule in the binding site of a target and evaluating the different possible binding poses based on a scoring function that estimates the binding affinity.

These studies can identify the key interactions, such as hydrogen bonds, and electrostatic interactions, that stabilize the complex. For example, the nitrogen atoms of the pyridine ring and the amino groups of N3-Benzylpyridine-2,3-Diamine are expected to be key sites for coordinating with metal ions.

Predictive Modeling for Chemical Reactivity and Ligand Behavior

Predictive modeling in chemistry uses computational methods to forecast the chemical reactivity and behavior of molecules under various conditions. nih.gov For N3-Benzylpyridine-2,3-Diamine, this can involve the use of quantitative structure-activity relationship (QSAR) models or more advanced machine learning approaches.

By correlating the structural features and calculated electronic properties (such as those from DFT) of N3-Benzylpyridine-2,3-Diamine and its analogs with their observed reactivity, it is possible to build models that can predict the behavior of new, untested derivatives. These models can guide the design of new ligands with tailored properties, such as enhanced binding affinity or specific catalytic activity.

Predictive models can also be used to forecast the regioselectivity and stereoselectivity of reactions involving N3-Benzylpyridine-2,3-Diamine, providing valuable insights for synthetic chemists.

In Silico Studies of N3-Benzylpyridine-2,3-Diamine Derivatives

In silico studies encompass a wide range of computational methods used to investigate chemical and biological systems. For derivatives of N3-Benzylpyridine-2,3-Diamine, these studies can be used to explore how modifications to the molecular structure affect its properties and potential applications. biointerfaceresearch.com

By systematically changing the substituents on the pyridine or benzene (B151609) rings, researchers can computationally screen a large number of derivatives to identify those with desired characteristics. For instance, adding electron-donating groups to the pyridine ring might enhance the ligand's ability to stabilize a high-oxidation-state metal center, while bulky substituents could be used to control the steric environment around a metal catalyst.

In silico methods like DFT and molecular docking can be applied to these derivatives to predict their electronic structures, HOMO-LUMO gaps, and binding affinities, thereby accelerating the discovery of new functional molecules without the need for extensive experimental synthesis and testing. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for N³-Benzylpyridine-2,3-Diamine

The synthesis of 1,3-diamines and substituted pyridines is an active area of research. rsc.orgorganic-chemistry.org While specific novel synthetic methodologies for N³-Benzylpyridine-2,3-diamine are not extensively detailed in the provided results, the broader context of pyridine (B92270) and diamine synthesis suggests several promising avenues.

Current research in pyridine synthesis emphasizes environmentally friendly and efficient methods. organic-chemistry.org These include:

Metal-free C(sp³)–H functionalization: Base-promoted reactions of 1-arylethylamines with ynones offer a regioselective and efficient route to polysubstituted pyridines. organic-chemistry.org

Oxidative cyclization: Iodoxybenzoic acid-mediated cyclization of N-hydroxyalkyl enamines provides a metal-free and environmentally friendly approach to disubstituted pyridines. organic-chemistry.org

One-pot synthesis: The development of one-pot syntheses from readily available starting materials like aldehydes, phosphorus ylides, and propargyl azide (B81097) allows for the rapid construction of polysubstituted pyridines in high yields. organic-chemistry.org

For the diamine component, the development of effective synthetic approaches for 1,3-diamines is a recognized area of need in organic chemistry. rsc.org Future research will likely focus on adapting and combining these advanced pyridine synthesis strategies with efficient diamination techniques to create novel and improved routes to N³-Benzylpyridine-2,3-diamine.

Exploration of N³-Benzylpyridine-2,3-Diamine in Materials Science

The structural features of N³-Benzylpyridine-2,3-diamine make it a promising candidate for applications in materials science. Pyrimidine-based compounds, a class to which pyridinediamines are related, are known to have applications in polymer chemistry and in the development of materials like molecular wires and light-emitting devices due to their potential for extended conjugation. rasayanjournal.co.inresearchgate.net

The presence of amine groups allows for the incorporation of this molecule into polymer backbones or as pendant groups, potentially influencing the material's thermal, mechanical, and photophysical properties. The benzyl (B1604629) group can also play a role in tuning the solubility and processing characteristics of resulting materials. Future exploration in this area could involve the synthesis of polymers and co-polymers incorporating N³-Benzylpyridine-2,3-diamine and the characterization of their material properties.

Advanced Ligand Applications in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where N³-Benzylpyridine-2,3-diamine could find significant applications. The pyridine nitrogen and the two exocyclic amine groups provide multiple coordination sites for metal ions and binding sites for anions.

Macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to form complexes with transition metal ions and bind anions. chemrxiv.org Similarly, N³-Benzylpyridine-2,3-diamine can act as a ligand, and its ability to form complexes with various metals could be explored. The benzyl group can introduce steric and electronic effects that influence the geometry and stability of the resulting metal complexes.

Furthermore, the amine groups can participate in hydrogen bonding, enabling the self-assembly of larger supramolecular architectures. Research in this area would involve synthesizing and characterizing metal complexes of N³-Benzylpyridine-2,3-diamine and investigating their ability to form higher-order structures through self-assembly.

Bio-inorganic Chemistry of N³-Benzylpyridine-2,3-Diamine Metal Complexes

Bioinorganic chemistry investigates the role of metals in biological systems. mdpi.comuni-siegen.de Metal complexes of ligands similar to N³-Benzylpyridine-2,3-diamine have shown interesting biological activities. For example, copper complexes of 2-benzoylpyridine (B47108) have been studied for their potential as radiopharmaceuticals. scirp.org

The N³-Benzylpyridine-2,3-diamine ligand can chelate to various metal ions, and the resulting complexes could be screened for a range of biological activities. The field is interested in the synthesis and characterization of transition metal complexes as models for metalloenzymes and as potential therapeutic agents. mdpi.com The interaction of such metal complexes with biological molecules like DNA and proteins is a key area of investigation. mdpi.com

Future research could focus on synthesizing a variety of metal complexes with N³-Benzylpyridine-2,3-diamine and evaluating their potential as anticancer agents, enzyme inhibitors, or probes for biological imaging. For instance, indium(III) complexes of some pyridine derivatives have shown excellent photoluminescence properties, suggesting potential applications as fluorescent probes. nih.gov

Prospects for Green Chemistry Approaches in Pyridinediamine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines and pyrimidines to reduce environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net These approaches are highly relevant to the future synthesis of N³-Benzylpyridine-2,3-diamine.

Key green chemistry techniques applicable to pyridinediamine synthesis include:

Microwave-assisted synthesis: This method can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, reducing waste and simplifying procedures. rasayanjournal.co.in

Solvent-free reactions: Conducting reactions without a solvent can lead to cleaner reactions, easier product isolation, and higher yields. rasayanjournal.co.in

Use of catalysts: Catalytic methods, including the use of organocatalysts and reusable heterogeneous catalysts, can enhance reaction efficiency and reduce waste. researchgate.net

Future synthetic strategies for N³-Benzylpyridine-2,3-diamine will likely incorporate these green chemistry principles to develop more sustainable and cost-effective manufacturing processes.

Multicomponent Reaction Strategies Involving N³-Benzylpyridine-2,3-Diamine

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. researchgate.net The presence of multiple reactive sites in N³-Benzylpyridine-2,3-diamine—the two distinct amine groups and the pyridine ring—makes it an excellent candidate for participation in MCRs.

This molecule could serve as a building block in the synthesis of more complex heterocyclic systems. For example, the diamine functionality could react with dicarbonyl compounds or other bifunctional reagents in MCRs to form new fused ring systems. The development of novel MCRs involving N³-Benzylpyridine-2,3-diamine could provide rapid access to libraries of new compounds with potential applications in medicinal chemistry and materials science. Research in this area would focus on exploring the reactivity of N³-Benzylpyridine-2,3-diamine with various reaction partners under MCR conditions to discover new and efficient synthetic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N³-Benzylpyridine-2,3-Diamine, and what critical reaction parameters should be optimized?

- Methodological Answer : Synthesis typically involves functionalizing 2,3-diaminopyridine via cross-coupling or substitution reactions. For example, Suzuki-Miyaura cross-coupling (e.g., using boronic esters and palladium catalysts) can introduce benzyl groups . Bromination of 2-aminopyridine precursors followed by catalytic hydrogenation or nucleophilic substitution is another route, requiring strict control of reaction temperature, stoichiometry, and inert atmospheres to avoid side reactions . Purification via column chromatography (using solvents like CH₂Cl₂/ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N³-Benzylpyridine-2,3-Diamine, and how should data interpretation be approached?

- Methodological Answer :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 306.1558 g/mol) and isotopic patterns .

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) and aromatic coupling.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) monitors purity and resolves intermediates .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) and reference libraries to address ambiguities.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the three-dimensional structure of N³-Benzylpyridine-2,3-Diamine, particularly in cases of disordered electron density?

- Methodological Answer : SHELXS (for structure solution) and SHELXL (for refinement) are essential for resolving disorder. Key steps:

- Phase Annealing : Apply simulated annealing in SHELX-90 to optimize phase angles for large structures .

- Disorder Modeling : Use PART and ISOR commands to refine occupancies and thermal parameters of disordered benzyl/pyridine moieties .

- Validation : Check R-factors (<5%) and residual density maps to ensure model accuracy. Reference Cremer-Pople puckering coordinates for ring conformation analysis .

Q. What strategies are recommended for analyzing and reconciling contradictory data between mass spectrometry and elemental analysis results?

- Methodological Answer :

- Contamination Check : Verify solvent residues (e.g., via ¹H NMR) or incomplete combustion in elemental analysis.

- Isotopic Pattern Analysis : Use HRMS to distinguish between molecular ion clusters and adducts (e.g., [M+H]+ vs. [M+Na]+) .

- Synchrotron XRD : Resolve structural ambiguities by comparing experimental and calculated X-ray diffraction patterns .

Q. How does the benzyl substituent influence the thermal stability and decomposition pathways of N³-Benzylpyridine-2,3-Diamine under various atmospheric conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under N₂ (inert) and O₂ (oxidizing) atmospheres (heating rate: 20°C/min). The benzyl group may stabilize the structure up to 200°C, with decomposition pathways involving C-N bond cleavage or ring-opening reactions .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energies for degradation steps.

Q. What methodological considerations are critical when designing catalytic systems for introducing the benzyl group in pyridine-diamine derivatives?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions. Optimize ligand-to-metal ratios to suppress homo-coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis.

- Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.